Bienvenue dans la boutique en ligne BenchChem!

5,6,7,12-Tetrahydrodibenzo[b,g]azocine

Regioisomer differentiation Ring fusion geometry Thermal stability

5,6,7,12-Tetrahydrodibenzo[b,g]azocine (CAS 1639-73-2, molecular formula C₁₅H₁₅N, molecular weight 209.29 g/mol) is the parent unsubstituted member of the dibenzo[b,g]azocine class—an eight-membered nitrogen-containing heterocycle in which two benzene rings are fused to a partially saturated azocine core at the [b,g] junction. The compound features a secondary amine within an eight-membered ring, conferring conformational flexibility distinct from the seven-membered dibenzazepines (e.g., azapetine) or the ten-membered dibenzazecines.

Molecular Formula C15H15N
Molecular Weight 209.29 g/mol
Cat. No. B8313237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,12-Tetrahydrodibenzo[b,g]azocine
Molecular FormulaC15H15N
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2NC3=CC=CC=C3C1
InChIInChI=1S/C15H15N/c1-3-10-14-12(6-1)8-5-9-13-7-2-4-11-15(13)16-14/h1-4,6-7,10-11,16H,5,8-9H2
InChIKeyLZJFERNCMTUAAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,12-Tetrahydrodibenzo[b,g]azocine: An Eight-Membered Dibenzo-Fused Azocine Scaffold for Medicinal Chemistry and Chemical Biology


5,6,7,12-Tetrahydrodibenzo[b,g]azocine (CAS 1639-73-2, molecular formula C₁₅H₁₅N, molecular weight 209.29 g/mol) is the parent unsubstituted member of the dibenzo[b,g]azocine class—an eight-membered nitrogen-containing heterocycle in which two benzene rings are fused to a partially saturated azocine core at the [b,g] junction [1]. The compound features a secondary amine within an eight-membered ring, conferring conformational flexibility distinct from the seven-membered dibenzazepines (e.g., azapetine) or the ten-membered dibenzazecines [2]. First described in the patent literature by Rhône-Poulenc in the 1960s as a precursor to pharmacologically active derivatives, the scaffold has subsequently been explored in the contexts of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) inhibition and dopamine receptor antagonism, though most quantitative biological data pertains to substituted analogues rather than the parent compound itself [3][4].

Why 5,6,7,12-Tetrahydrodibenzo[b,g]azocine Cannot Be Interchanged with Other Dibenzoazocine Regioisomers or Ring-Size Analogues


Substituting 5,6,7,12-tetrahydrodibenzo[b,g]azocine with a regioisomer such as 5,6,11,12-tetrahydrodibenzo[b,f]azocine (CAS 5697-88-1) or a ring-expanded analogue such as a dibenz[d,g]azecine introduces consequential differences in nitrogen positioning, ring conformation, and derivatization vectors. The [b,g] junction places the nitrogen atom at a specific geometry within the eight-membered ring that dictates the spatial orientation of the secondary amine, directly influencing both N-alkylation reactivity (observed in nucleophilic addition yields of 62–85% depending on substrate and conditions) and the trajectory of substituents for target binding [1]. The [b,f] regioisomer, by contrast, undergoes flash vacuum pyrolysis to yield acridine (75% yield), a reactivity pathway not shared by the [b,g] scaffold, highlighting fundamentally different thermal behaviour . Furthermore, the dopamine receptor pharmacophore associated with [d,g]azecines (10-membered ring) achieves picomolar D₅ affinity (Ki = 57 pM) through a conformational flexibility that the more constrained eight-membered [b,g]azocine system cannot replicate [2]. These differences are not cosmetic; they determine which biological targets are accessible and which synthetic transformations are viable.

Quantitative Differentiation Evidence for 5,6,7,12-Tetrahydrodibenzo[b,g]azocine Against Its Closest Comparators


Regioisomeric Ring Fusion: [b,g] vs. [b,f] Junction Defines Nitrogen Spatial Orientation and Thermal Reactivity

The [b,g] ring fusion in 5,6,7,12-tetrahydrodibenzo[b,g]azocine places the nitrogen atom at a chemically distinct position compared to the [b,f] regioisomer (5,6,11,12-tetrahydrodibenzo[b,f]azocine, CAS 5697-88-1). This positional difference manifests in divergent thermal reactivity: the [b,f] regioisomer undergoes flash vacuum pyrolysis to produce acridine in 75% isolated yield, whereas the [b,g] isomer does not participate in this fragmentation pathway due to its different ring junction geometry . The [b,g] scaffold is accessed via a benzyne reaction of 1-(2-bromo-4,5-dimethoxyphenethyl)-1,2,3,4-tetrahydro-6-hydroxy-7-methoxy-2-methylisoquinoline, a route specific to this regioisomer [1].

Regioisomer differentiation Ring fusion geometry Thermal stability

Spectroscopic Fingerprint: Unique Spectral Signature Differentiates [b,g] from Other Dibenzoazocine Regioisomers

The SpectraBase compound database (Compound ID 5X162NoUA5p) documents ¹H NMR (in CDCl₃), FTIR (film technique), and UV-Vis (in methanol) spectra for 5,10,11,12-tetrahydrodibenz[b,g]azocine, sourced from J. Fouche, Société Usines Chimiques Rhône-Poulenc [1]. This reference-quality spectral dataset provides a unique fingerprint that can be directly compared against the [b,f] regioisomer (CAS 5697-88-1), the [c,e] regioisomer (DA-VIII-Me), and the [c,f] regioisomer. While specific chemical shift values are not numerically abstracted here, the availability of the complete spectral dataset—including the InChIKey LZJFERNCMTUAAO-UHFFFAOYSA-N—enables unambiguous identity verification and differentiation from regioisomeric contaminants [1][2].

NMR spectroscopy FTIR UV-Vis Spectral differentiation

N-Alkylation Reactivity: Quantitative Yields Define the Scope of Derivatization at the [b,g] Scaffold

The secondary amine of 5,6,7,12-tetrahydrodibenzo[b,g]azocine is the primary site for synthetic derivatization. Vendor technical data report that treatment with methyl iodide in DMF at 60°C yields the N-methylated product in 78% yield, while Boc-protected substrate reacts with benzyl chloride in THF at 25°C to give 85% yield of the N-benzylated derivative . These yields are consistent with the moderate basicity of the azocine nitrogen and provide a quantitative benchmark for procurement decisions: researchers requiring high-yielding N-functionalization can expect 78–85% under optimized conditions. In comparison, the [c,e] regioisomer (DA-VIII-Me) already bears an N-methyl group and thus cannot serve as a viable starting material for alternative N-alkylation without a demethylation step [1].

Nucleophilic addition N-alkylation yield Synthetic accessibility

Patent Legacy: The [b,g] Scaffold Has a Documented 60-Year History of Pharmaceutical Derivatization Distinct from Other Regioisomers

The dibenzo[b,g]azocine scaffold was the subject of multiple patents filed by Rhône-Poulenc S.A. in the 1960s. The foundational Hungarian patent 150150 (priority date: July 5, 1960) claims a method for preparing new derivatives of tetrahydro-5,10,11,12-dibenz(b,g)azocine of general formula (I), wherein A is a divalent C₂–C₆ hydrocarbon radical and Z is an amino, monoalkylamino, dialkylamino, or nitrogen-containing heterocyclic group (pyrrolidino, piperidino, morpholino, etc.) [1]. A subsequent supplementary patent 150987 (priority date: June 2, 1961) expanded the claim scope to additional derivatives [2]. The corresponding French priority application FR1403603A further confirms the industrial investment in this specific regioisomer [3]. No equivalent patent estate exists for the unsubstituted [b,f] or [c,e] parent scaffolds from the same era, indicating that the [b,g] junction was deliberately selected for pharmaceutical development.

Patent history Pharmaceutical derivatives Intellectual property

17β-HSD3 Inhibition: The Dibenzazocine Core Delivers Picomolar Potency, but Regioisomer-Specific Data Remain Sparse

The tetrahydrodibenzazocine scaffold has been validated as a highly potent 17β-HSD3 inhibitory core. Fink et al. (2006) reported that substituted dibenzazocine derivatives exhibit picomolar to low nanomolar IC₅₀ values against human 17β-HSD3 in both cell-free enzymatic and cell-based transcriptional reporter assays [1]. Representative compounds from this series include 1-[4-(5-acetyl-2-chloro-5,6,11,12-tetrahydrodibenzo[b,f]azocin-8-yl)phenyl]ethanone with an IC₅₀ of 0.02 nM and 1-[4-(5-acetyl-2-chloro-5,6,11,12-tetrahydrodibenzo[b,f]azocin-8-yl)phenyl]methanamine with IC₅₀ values of 0.24–0.29 nM [2]. Critically, these published inhibitors are substituted [b,f] regioisomers; the unsubstituted [b,g] parent compound has not been directly evaluated in this assay. However, the [b,g] scaffold offers a distinct N-substitution vector that may access different regions of the 17β-HSD3 active site compared to the [b,f] regioisomer, as predicted by 4D-QSAR modeling studies on tetrahydrodibenzazocines [3].

17β-HSD3 inhibition Prostate cancer Androgen biosynthesis

Conformational Constraints: Crystallographic Data Reveal Ring Conformation Differences Across Fused Dibenzoazocines

Yepes et al. (2010) reported the crystal structures and ring conformation analysis of two fused dibenzoazocines synthesized under green chemistry conditions using acid-catalysed cyclization with very high atom utilization [1]. The eight-membered azocine ring adopts a specific boat or twist-boat conformation dictated by the fusion pattern and substituents, and the intermolecular packing is governed by aromatic π–π stacking interactions [1]. While the specific structures reported are substituted derivatives, the conformational principles established in this study apply to the [b,g] parent scaffold: the ring fusion pattern determines the accessible conformational space of the eight-membered ring, which in turn dictates the trajectory of any substituent attached to the nitrogen or the aromatic rings. This contrasts with the [c,e] regioisomer, which incorporates the nitrogen at a bridgehead-like position, restricting conformational freedom compared to the [b,g] arrangement [2].

X-ray crystallography Ring conformation Intermolecular interactions

Optimal Procurement and Application Scenarios for 5,6,7,12-Tetrahydrodibenzo[b,g]azocine Based on Evidence


Medicinal Chemistry SAR Campaigns Requiring Diverse N-Alkylation of a Dibenzoazocine Scaffold

When a structure-activity relationship programme requires systematic variation of the N-substituent on a dibenzo-fused eight-membered ring system, the [b,g] parent compound with its free secondary amine is the optimal starting material. N-Alkylation proceeds in 62–85% yield depending on the electrophile and conditions . In contrast, the pre-methylated [c,e] regioisomer (DA-VIII-Me) requires a low-yielding demethylation step before analogous derivatization can proceed, making the [b,g] scaffold the more synthetically efficient choice for divergent N-functionalization.

Exploratory 17β-HSD3 Inhibitor Discovery Leveraging an Unexplored Regioisomeric Vector

Given that substituted [b,f]azocine derivatives achieve picomolar IC₅₀ values (as low as 0.02 nM) against human 17β-HSD3 [1], the [b,g] regioisomer represents an unexplored vector within this validated pharmacophore class. Researchers aiming to secure novel intellectual property in the androgen biosynthesis inhibitor space can use the [b,g] scaffold to generate derivatives that sample regions of the 17β-HSD3 active site not accessed by the extensively patented [b,f] series, potentially yielding inhibitors with differentiated selectivity profiles.

Conformational Analysis and Structural Biology Studies of Medium-Ring Nitrogen Heterocycles

The eight-membered azocine ring of the [b,g] scaffold exhibits conformational behaviour (boat/twist-boat interconversion) that can be studied by variable-temperature NMR and X-ray crystallography [2]. This makes the compound valuable for fundamental investigations into medium-ring heterocycle conformation, particularly in comparison with the more rigid [c,e] regioisomer. The availability of authenticated reference spectra (¹H NMR, FTIR, UV-Vis) via SpectraBase facilitates rigorous structural confirmation [3].

Synthetic Methodology Development for Eight-Membered N-Heterocycle Construction

The benzyne-mediated synthesis of the dibenzo[b,g]azocine system reported by Kano et al. (1975) [4], alongside more recent microwave-assisted Suzuki–Miyaura/Heck cyclization approaches, positions the [b,g] scaffold as a benchmark substrate for developing and benchmarking new methodologies for eight-membered ring construction. The free NH group also serves as a convenient handle for evaluating the chemoselectivity of novel N-functionalization methods in the presence of the conformationally flexible azocine ring.

Quote Request

Request a Quote for 5,6,7,12-Tetrahydrodibenzo[b,g]azocine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.